molecular formula C19H15NO4 B1147053 Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate CAS No. 132465-11-3

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate

Cat. No.: B1147053
CAS No.: 132465-11-3
M. Wt: 321.3 g/mol
InChI Key: XGHYFEJMJXGPGN-UHFFFAOYSA-N
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Description

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate is a chemical compound known for its potent inhibitory effects on lipoxygenases, particularly 12/15-lipoxygenases.

Mechanism of Action

Target of Action

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) is a potent inhibitor of 12/15-Lipoxygenases (LO) and also inhibits 5-LO . Lipoxygenases are iron-containing enzymes that catalyze the conversion of arachidonic acid into hydroperoxyeicosatetraenoic acids (HPETEs) and other bioactive lipid mediators .

Mode of Action

CDC directly inhibits the activity of 12/15-LO and 5-LO, reducing their ability to convert arachidonic acid into HPETEs . This inhibition results in a decrease in the production of these bioactive lipid mediators.

Biochemical Pathways

The primary biochemical pathway affected by CDC is the lipoxygenase pathway of arachidonic acid metabolism . By inhibiting 12/15-LO and 5-LO, CDC reduces the production of HPETEs, which are involved in various physiological and pathological processes, including inflammation and allergic responses.

Pharmacokinetics

It is known that cdc is soluble in dmso at a concentration of 50 mg/ml , suggesting that it could be administered in a suitable vehicle for in vivo studies

Result of Action

The inhibition of 12/15-LO and 5-LO by CDC leads to a decrease in the production of HPETEs . This can result in a reduction of inflammation and allergic responses, as these lipid mediators are involved in these processes. For example, CDC has been shown to mitigate the destruction of the endothelial cell barrier in a mouse diabetes mellitus model .

Action Environment

The action of CDC can be influenced by various environmental factors. For instance, the presence of high glucose levels can increase the transport of dextran, an effect that is partially suppressed by CDC This suggests that the efficacy of CDC can be influenced by the metabolic state of the organism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate typically involves the reaction of cinnamyl alcohol with 3,4-dihydroxybenzaldehyde in the presence of a cyanating agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate: Potent inhibitor of 12/15-lipoxygenases.

    Cinnamyl-3,4-dihydroxy-beta-cyanocinnamate: Similar structure but different positional isomer.

    Cinnamyl-3,4-dihydroxy-gamma-cyanocinnamate: Another positional isomer with distinct properties.

Uniqueness

This compound is unique due to its specific inhibition of 12/15-lipoxygenases, making it a valuable tool in studying the role of these enzymes in various diseases. Its ability to modulate oxidative stress and inflammation further distinguishes it from other similar compounds .

Properties

CAS No.

132465-11-3

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

3-phenylprop-2-enyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2

InChI Key

XGHYFEJMJXGPGN-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N

SMILES

C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N

Origin of Product

United States

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